molecular formula C11H8LiNO2S B2616715 Lithium;4-benzyl-1,3-thiazole-2-carboxylate CAS No. 2138279-69-1

Lithium;4-benzyl-1,3-thiazole-2-carboxylate

Cat. No. B2616715
CAS RN: 2138279-69-1
M. Wt: 225.19
InChI Key: CSZYDYBCKHXXTO-UHFFFAOYSA-M
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Description

“Lithium;4-benzyl-1,3-thiazole-2-carboxylate” is a compound with the molecular weight of 225.2 . It is a powder at room temperature . The IUPAC name for this compound is lithium 4-benzylthiazole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H9NO2S.Li/c13-11(14)10-12-9(7-15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 225.2 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Directed Lithiation

The directed lithiation of unprotected pyridinecarboxylic acids, including applications similar to those of lithium;4-benzyl-1,3-thiazole-2-carboxylate, demonstrates the utility of lithium salts in the selective deprotonation and functionalization of organic molecules, extending to chloronicotinic acids and activated benzoic acids (Mongin, Trécourt, & Quéguiner, 1999).

Lithium Carboxylate Frameworks

Research into lithium–organic frameworks reveals the synthesis and structural characterization of novel 3D frameworks with potential applications in photoluminescence and gas storage. These frameworks, including lithium carboxylates, exhibit guest-dependent structural properties and photoluminescence behavior (Aliev et al., 2014).

Lithium Thiazolidine-4-carboxylate

The synthesis and characterization of lithium thiazolidine-4-carboxylate highlight its potential in biological applications. Preliminary in vitro studies on human HeLa cells indicate cytotoxic effects, suggesting avenues for further investigation into its therapeutic potentials (Corbi et al., 2008).

Organic Electrode Materials

In the realm of materials science, lithium carboxylates are explored as negative electrode materials for lithium-ion batteries, showcasing the ability to enhance capacity and efficiency in energy storage technologies. Dilithium benzenedipropiolate, for example, demonstrates high specific capacity and reversible lithiation, underscoring the potential of lithium carboxylates in battery technology (Renault et al., 2016).

Safety and Hazards

“Lithium;4-benzyl-1,3-thiazole-2-carboxylate” has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

lithium;4-benzyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Li/c13-11(14)10-12-9(7-15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZYDYBCKHXXTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=CSC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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